molecular formula C24H26N2O5S B11129792 N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide

N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide

Cat. No.: B11129792
M. Wt: 454.5 g/mol
InChI Key: PLCNGFCVYPIPTK-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes benzyl, ethoxyphenyl, sulfonyl, and methoxyphenyl groups attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Formation of Benzyl Glycinamide: This step involves the reaction of benzylamine with glycine derivatives under controlled conditions.

    Introduction of Ethoxyphenyl and Methoxyphenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using corresponding halides or sulfonates.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process may include:

    Batch Processing: Sequential addition of reagents in a controlled environment.

    Continuous Flow Synthesis: A more efficient method where reagents are continuously fed into the reactor, and the product is continuously extracted.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity by binding to active sites.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling pathways.

    Affect Gene Expression: Influence the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide
  • N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycinamide

Uniqueness

N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

2-[benzyl-(4-ethoxyphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H26N2O5S/c1-3-31-22-13-15-23(16-14-22)32(28,29)26(17-19-7-5-4-6-8-19)18-24(27)25-20-9-11-21(30-2)12-10-20/h4-16H,3,17-18H2,1-2H3,(H,25,27)

InChI Key

PLCNGFCVYPIPTK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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